molecular formula C24H16Cl2F9N3O B2746442 N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide CAS No. 2411272-13-2

N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide

Cat. No.: B2746442
CAS No.: 2411272-13-2
M. Wt: 604.3
InChI Key: HXOKOGPPQLXKSW-UHFFFAOYSA-N
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Description

N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple trifluoromethyl and chloro substituents on its pyridine and benzamide rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylamine to form an intermediate, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and chloro substituents contribute to its binding affinity and selectivity towards certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide is unique due to its combination of multiple trifluoromethyl and chloro substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2F9N3O/c25-17-9-13(22(27,28)29)11-36-19(17)5-7-38(21(39)15-3-1-2-4-16(15)24(33,34)35)8-6-20-18(26)10-14(12-37-20)23(30,31)32/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOKOGPPQLXKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CCC2=C(C=C(C=N2)C(F)(F)F)Cl)CCC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2F9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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